molecular formula C10H11BrO B13896855 7-Bromo-3-methylchromane

7-Bromo-3-methylchromane

Katalognummer: B13896855
Molekulargewicht: 227.10 g/mol
InChI-Schlüssel: QGVVDYZXYPTQDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-3-methylchromane is an organic compound with the molecular formula C10H11BrO. It is a derivative of chromane, featuring a bromine atom at the 7th position and a methyl group at the 3rd position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-methylchromane typically involves the bromination of 3-methylchromane. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromo-3-methylchromane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted chromanes depending on the nucleophile used.

    Oxidation: Chromanone derivatives.

    Reduction: Chromane.

Wissenschaftliche Forschungsanwendungen

7-Bromo-3-methylchromane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural similarity to biologically active chromane derivatives.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 7-Bromo-3-methylchromane is largely dependent on its chemical reactivity. The bromine atom at the 7th position makes it a versatile intermediate for various chemical transformations. In biological systems, its mechanism of action may involve interaction with specific enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

    3-Methylchromane: Lacks the bromine atom, making it less reactive in substitution reactions.

    7-Bromo-2-methylchromane: Similar structure but with the methyl group at the 2nd position, leading to different reactivity and properties.

    7-Bromo-4-methylchromane:

Uniqueness: 7-Bromo-3-methylchromane is unique due to the specific positioning of the bromine and methyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .

Eigenschaften

Molekularformel

C10H11BrO

Molekulargewicht

227.10 g/mol

IUPAC-Name

7-bromo-3-methyl-3,4-dihydro-2H-chromene

InChI

InChI=1S/C10H11BrO/c1-7-4-8-2-3-9(11)5-10(8)12-6-7/h2-3,5,7H,4,6H2,1H3

InChI-Schlüssel

QGVVDYZXYPTQDM-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2=C(C=C(C=C2)Br)OC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.